molecular formula C10H10N2O B1269207 2-cyano-N-(3-methylphenyl)acetamide CAS No. 54153-19-4

2-cyano-N-(3-methylphenyl)acetamide

Cat. No. B1269207
CAS RN: 54153-19-4
M. Wt: 174.2 g/mol
InChI Key: OTQOVOMLCZXTDT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 2-cyano-N-(3-methylphenyl)acetamide involves using primary compounds and synthesizing novel compounds through various chemical reactions. For example, Yang Man-li (2008) detailed the synthesis of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, employing 3-fluoro-4-cyanophenol as a primary compound and confirming structures through elemental analysis, IR, and 1H NMR (Yang Man-li, 2008).

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-cyano-N-(3-methylphenyl)acetamide has been elucidated through various spectroscopic methods, including IR, UV–Vis, and X-ray crystallography. Ratcliff et al. (2012) conducted experimental and theoretical studies on cyanoximes and their metal complexes, providing insights into the molecular structure through ab initio calculations, which showed a very satisfactory agreement between calculated and experimental geometrical parameters (Ratcliff et al., 2012).

Chemical Reactions and Properties

Research on 2-cyano-N-(3-methylphenyl)acetamide and its derivatives has highlighted their role as synthons in the formation of polyfunctionalized heterocyclic compounds. Moustafa A. Gouda (2014) reviewed the use of 2-cyano-N-(4-sulfamoylphenyl) acetamide as a building block, emphasizing its reactivity and applications in synthesizing heterocyclic compounds (Gouda, 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, provide critical insights into the behavior of 2-cyano-N-(3-methylphenyl)acetamide under different conditions. Studies like those by Gowda et al. (2007) on related acetamides have detailed the conformation and crystal structure, contributing to a better understanding of their physical properties (Gowda et al., 2007).

Chemical Properties Analysis

The chemical properties of 2-cyano-N-(3-methylphenyl)acetamide derivatives, including their reactivity and interaction with various reagents, have been a subject of study, highlighting their versatility in organic synthesis. For instance, Shams et al. (2010) explored the reactivity of a related compound in synthesizing different heterocyclic derivatives, demonstrating the compound's diverse chemical reactivity and potential for producing a wide range of products (Shams et al., 2010).

Scientific Research Applications

Heterocyclic Synthesis and Biological Evaluation

  • Antitumor Activities : 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, a related compound, was synthesized and used to derive heterocyclic compounds with thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. These compounds exhibited significant antitumor activities against various cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) (H. Shams et al., 2010).

  • Synthon in Heterocyclic Synthesis : 2-Cyano-N-(4-sulfamoylphenyl) acetamide, another closely related compound, has been utilized as a building block for the synthesis of polyfunctionalized heterocyclic compounds. This review highlights its synthesis, reactivity, and applications in creating diverse heterocyclic structures (Moustafa A. Gouda, 2014).

  • Antimicrobial Agents : A study synthesized new heterocyclic compounds incorporating a sulfamoyl moiety using N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide. These compounds were evaluated for their antibacterial and antifungal activities, showing promising results against various microbial strains (E. Darwish et al., 2014).

  • Utility in Heterocyclic Synthesis : 2-cyano-N-(2-hydroxyethyl) acetamide has been reviewed for its preparation and chemical reactivity, serving as an important intermediate for the synthesis of diverse and novel heterocyclic systems (M. Gouda et al., 2015).

Safety And Hazards

2-cyano-N-(3-methylphenyl)acetamide is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding inhalation, skin contact, and eye contact, among others .

properties

IUPAC Name

2-cyano-N-(3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-8-3-2-4-9(7-8)12-10(13)5-6-11/h2-4,7H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQOVOMLCZXTDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351186
Record name 2-cyano-N-(3-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(3-methylphenyl)acetamide

CAS RN

54153-19-4
Record name 2-cyano-N-(3-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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